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Compound of Interest

Compound Name: zinc(II)iodide

Cat. No.: B8815724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of solid zinc

iodide (ZnI₂), a compound of interest in various chemical and materials science applications.

This document details the crystallographic parameters of its known polymorphs, outlines the

experimental methodologies for structure determination, and presents this information in a

clear, accessible format for researchers and professionals in the field.

Introduction to the Crystal Structure of Zinc Iodide
Solid zinc iodide is a fascinating inorganic compound that exhibits polymorphism, existing in

multiple crystalline forms. The arrangement of zinc (Zn²⁺) and iodide (I⁻) ions in the solid state

dictates its physical and chemical properties. Unlike the more common layered structures of

other zinc dihalides, zinc iodide can adopt complex three-dimensional networks. The primary

coordination geometry for the zinc ion is tetrahedral, where it is surrounded by four iodide ions.

However, the connectivity of these tetrahedra varies among the different polymorphs, leading to

distinct crystal systems and space groups.

Polymorphism in Solid Zinc Iodide
To date, three primary polymorphs of zinc iodide have been characterized: a tetragonal form, a

monoclinic form, and a trigonal form. The tetragonal structure is particularly noteworthy for its

unique "super-tetrahedral" arrangement. In this configuration, four {ZnI₄} tetrahedra share
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vertices to create larger {Zn₄I₁₀} units, which then interconnect to form a three-dimensional

framework[1][2].

Crystallographic Data of Zinc Iodide Polymorphs
The following tables summarize the key crystallographic data for the known polymorphs of solid

zinc iodide, providing a comparative view of their structural parameters.

Table 1: Tetragonal Zinc Iodide

Parameter Value

Crystal System Tetragonal

Space Group I4₁/acd

International Number 142

Lattice Parameters (a, c) a = 15.045 Å, c = 15.045 Å

Lattice Angles (α, β, γ) α = 90°, β = 90°, γ = 90°

Zn-I Bond Distance Range 2.64 - 2.67 Å[3]

Coordination Geometry Tetrahedral (ZnI₄)

Structural Motif
Corner-sharing ZnI₄ tetrahedra forming {Zn₄I₁₀}

"super-tetrahedra"[1][2]

Table 2: Monoclinic Zinc Iodide
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Parameter Value

Crystal System Monoclinic

Space Group C2/c

Lattice Parameters (a, b, c) a = 18.35 Å, b = 18.37 Å, c = 14.69 Å[4]

Lattice Angles (α, β, γ) α = 90°, β = 128.55°, γ = 90°[4]

Unit Cell Volume 3874.22 Å³[4]

Zn-I Bond Distance Range 2.61 - 2.63 Å[4]

Coordination Geometry Tetrahedral (ZnI₄)

Structural Motif Corner-sharing ZnI₄ tetrahedra[4]

Table 3: Trigonal Zinc Iodide

Parameter Value

Crystal System Trigonal

Space Group R-3m

International Number 166

Lattice Parameters (a, c) a = 4.11 Å, c = 21.40 Å[5]

Lattice Angles (α, β, γ) α = 90°, β = 90°, γ = 120°[5]

Unit Cell Volume 312.51 Å³[5]

Zn-I Bond Length 2.88 Å[5]

Coordination Geometry Octahedral (ZnI₆)

Structural Motif
Edge-sharing ZnI₆ octahedra forming 2D

sheets[5]

Experimental Determination of Crystal Structure
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The crystallographic data presented in this guide are primarily determined through single-

crystal X-ray diffraction (XRD). This powerful analytical technique allows for the precise

determination of the atomic arrangement within a crystalline solid.

General Experimental Workflow for Crystal Structure
Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a

compound like zinc iodide.
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Synthesis & Crystal Growth

X-ray Diffraction Analysis

Data Analysis & Validation

Synthesis of ZnI₂

Crystal Growth

Single-Crystal XRD Data Collection

Structure Solution

Structure Refinement

Crystallographic Validation

Deposition in Crystallographic Database

Tetragonal (I4₁/acd)
{Zn₄I₁₀} Super-tetrahedra

Monoclinic (C2/c)
Corner-sharing ZnI₄Phase Transition

Trigonal (R-3m)
Edge-sharing ZnI₆Phase Transition

Phase Transition
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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